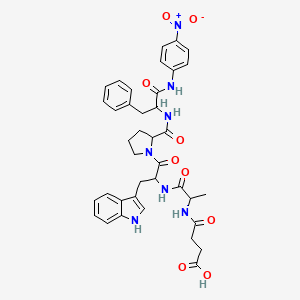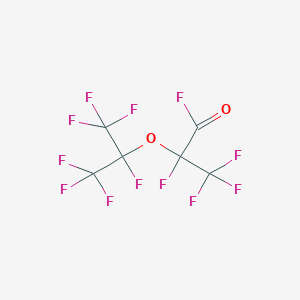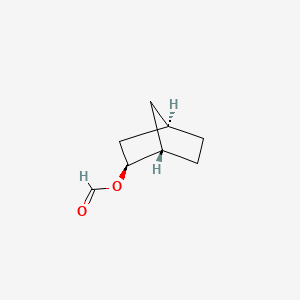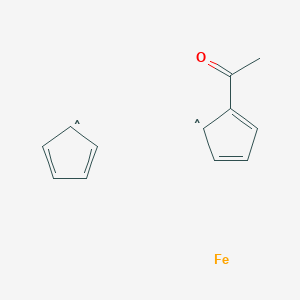![molecular formula C10H18N2O5 B12061962 (2S)-5-(15N)azanyl-2-[(2-methylpropan-2-yl)oxycarbonyl(15N)amino]-5-oxopentanoic acid](/img/structure/B12061962.png)
(2S)-5-(15N)azanyl-2-[(2-methylpropan-2-yl)oxycarbonyl(15N)amino]-5-oxopentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-5-(15N)azanyl-2-[(2-methylpropan-2-yl)oxycarbonyl(15N)amino]-5-oxopentanoic acid is a compound of interest in various scientific fields due to its unique structure and properties. This compound is characterized by the presence of isotopically labeled nitrogen atoms, which makes it valuable for research applications, particularly in the study of metabolic pathways and enzyme mechanisms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-5-(15N)azanyl-2-[(2-methylpropan-2-yl)oxycarbonyl(15N)amino]-5-oxopentanoic acid typically involves the protection of amino acids followed by isotopic labeling. . The reaction conditions often require careful control of temperature and pH to ensure the stability of the intermediate compounds.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated peptide synthesizers. The process includes the sequential addition of protected amino acids, followed by deprotection and isotopic labeling steps. The use of high-purity reagents and solvents is crucial to achieve the desired yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(2S)-5-(15N)azanyl-2-[(2-methylpropan-2-yl)oxycarbonyl(15N)amino]-5-oxopentanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: This reaction can occur under acidic or basic conditions, often using reagents like hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Common Reagents and Conditions
The reactions involving this compound often require specific reagents and conditions to achieve the desired transformations. For example, oxidation reactions may be carried out in aqueous or organic solvents at controlled temperatures, while reduction reactions may require anhydrous conditions to prevent side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may lead to the formation of carboxylic acids or aldehydes, while reduction may yield amines or alcohols.
Aplicaciones Científicas De Investigación
(2S)-5-(15N)azanyl-2-[(2-methylpropan-2-yl)oxycarbonyl(15N)amino]-5-oxopentanoic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex molecules and peptides.
Biology: Employed in the study of metabolic pathways and enzyme mechanisms due to its isotopic labeling.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of novel drugs.
Industry: Utilized in the production of high-purity chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (2S)-5-(15N)azanyl-2-[(2-methylpropan-2-yl)oxycarbonyl(15N)amino]-5-oxopentanoic acid involves its interaction with specific molecular targets and pathways. The isotopically labeled nitrogen atoms allow researchers to trace the compound’s metabolic fate and identify its interactions with enzymes and other biomolecules. This information is valuable for understanding the compound’s biological effects and potential therapeutic applications.
Comparación Con Compuestos Similares
Similar Compounds
- (2S)-2-amino-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]indol-3-yl]propanoic acid
- 4-[(2-Methylpropan-2-yl)oxycarbonyl(15N)aminomethyl]cyclohexane-1-carboxylic acid
Uniqueness
What sets (2S)-5-(15N)azanyl-2-[(2-methylpropan-2-yl)oxycarbonyl(15N)amino]-5-oxopentanoic acid apart from similar compounds is its specific isotopic labeling, which provides unique insights into metabolic processes and enzyme mechanisms. This makes it a valuable tool for researchers in various scientific fields.
Propiedades
Fórmula molecular |
C10H18N2O5 |
|---|---|
Peso molecular |
248.25 g/mol |
Nombre IUPAC |
(2S)-5-(15N)azanyl-2-[(2-methylpropan-2-yl)oxycarbonyl(15N)amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C10H18N2O5/c1-10(2,3)17-9(16)12-6(8(14)15)4-5-7(11)13/h6H,4-5H2,1-3H3,(H2,11,13)(H,12,16)(H,14,15)/t6-/m0/s1/i11+1,12+1 |
Clave InChI |
VVNYDCGZZSTUBC-NDZZZHTGSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)[15NH][C@@H](CCC(=O)[15NH2])C(=O)O |
SMILES canónico |
CC(C)(C)OC(=O)NC(CCC(=O)N)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![(1S,5R)-tricyclo[3.3.1.03,7]nonane-3-carboxylic acid](/img/structure/B12061906.png)

![(R)-1-[(S)-2-[Di(2-furyl)phosphino]ferrocenyl]ethyldi-tertbutylphosphine](/img/structure/B12061922.png)
![[2-[4-[[6'-[3-(2,5-dioxopyrrol-1-yl)propylcarbamoylamino]-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl]amino]-2-methyl-4-oxobutan-2-yl]-3,5-dimethylphenyl] acetate](/img/structure/B12061930.png)


![2-(2-(Diisopropylphosphanyl)phenyl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B12061954.png)
![2-[(1E)-2-bromoethenyl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione](/img/structure/B12061957.png)

